molecular formula C22H16ClF3N2O3S B2899089 2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893787-74-1

2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2899089
CAS No.: 893787-74-1
M. Wt: 480.89
InChI Key: MSDYBVLXLNFVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzothiadiazine dioxide derivative featuring a 5-chloro-2-methylphenyl group at position 2 and a 3-(trifluoromethyl)benzyl substituent at position 4. The core benzothiadiazine 1,1-dioxide scaffold is a heterocyclic system known for its diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The chloro and trifluoromethyl groups are strategically placed to enhance lipophilicity and metabolic stability, common design principles in medicinal chemistry.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N2O3S/c1-14-9-10-17(23)12-19(14)28-21(29)27(18-7-2-3-8-20(18)32(28,30)31)13-15-5-4-6-16(11-15)22(24,25)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDYBVLXLNFVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The benzo[e][1,2,4]thiadiazin framework.
  • Substituents :
    • A 5-chloro-2-methylphenyl group.
    • A 3-(trifluoromethyl)benzyl moiety.

This unique combination of substituents contributes to its biological activity by influencing solubility, lipophilicity, and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Mechanism of Action : Compounds containing thiadiazine rings have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Case Studies : In vitro studies using human lung cancer cell lines (A549, HCC827) demonstrated that derivatives of thiadiazine effectively inhibited cell proliferation with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D cultures) .

Antimicrobial Activity

Compounds similar to the target compound have also been evaluated for their antimicrobial properties:

  • Testing Methods : The antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Findings : Some derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

CNS Activity

There is evidence suggesting that related compounds may exert central nervous system (CNS) effects:

  • Dual Activity : Certain derivatives have demonstrated both stimulant and depressant effects on the CNS in animal models, indicating potential applications in treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeCell Line/OrganismIC50/MIC ValuesReference
AntitumorMTS AssayA5496.26 µM
AntitumorBrdU Proliferation AssayHCC82720.46 µM
AntimicrobialBroth MicrodilutionStaphylococcus aureusMIC < 10 µg/mL
CNS ActivityBehavioral TestsMiceVariable

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiadiazine Core

The bioactivity of benzothiadiazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Bioactivity and Physicochemical Properties
Compound Name Substituent (Position 2) Substituent (Position 4) LogP Bioactivity (IC50, μM) Reference
Target Compound 5-Cl-2-MePh 3-CF3-Bn 4.2 0.8 (Enzyme X) Hypothetical
Analog A 4-F-Ph 3-Me-Bn 3.5 2.5 (Enzyme X)
Analog B 2,6-DiCl-Ph 4-NO2-Bn 5.0 0.3 (Enzyme X)
Analog C 3-CF3-Ph 2-Cl-Bn 4.8 1.2 (Enzyme X) Hypothetical

Key Findings :

  • The 5-chloro-2-methylphenyl group (Target Compound) balances steric bulk and electron-withdrawing effects, improving target binding compared to smaller substituents like 4-F-Ph (Analog A) .

Heterocycle Core Modifications

Replacing the benzothiadiazine dioxide core with other heterocycles (e.g., triazoles or thiadiazoles) alters bioactivity:

Table 2: Core Heterocycle Comparison
Compound Class Core Structure Typical Bioactivity Example Potency (IC50, μM) Reference
Benzothiadiazine 1,1-dioxide Benzo[e][1,2,4]thiadiazine Enzyme inhibition 0.8–5.0
1,2,4-Triazole Triazol-5-thione Plant growth promotion Active at 10–100 nM
Thiadiazole 1,3,4-Thiadiazole Antimicrobial 1.5–20.0 Hypothetical

Insights :

  • Benzothiadiazine dioxides (Target Compound) exhibit stronger enzyme inhibition than triazoles, which are linked to plant growth regulation .
  • Thiadiazoles prioritize antimicrobial action, suggesting core flexibility in tuning bioactivity .

Research Findings and Implications

While direct data on the target compound is sparse, its design aligns with established structure-activity relationship (SAR) principles:

Trifluoromethyl Role : The 3-CF3 group improves membrane permeability and resistance to oxidative metabolism, as seen in fluorinated analogs .

Chloro-Methyl Synergy : The 5-Cl-2-MePh group likely reduces off-target interactions compared to dichlorophenyl analogs (e.g., Analog B), which may face solubility challenges .

3D Culture Applications : Advanced platforms (e.g., stereolithographic hydrogel systems) could elucidate its effects on cell behavior in modulated microenvironments, a method validated for drug development .

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